molecular formula C23H27NO3 B4011176 1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one

1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one

Cat. No.: B4011176
M. Wt: 365.5 g/mol
InChI Key: JYXNNGCUORPYIC-UHFFFAOYSA-N
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Description

1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one involves multiple steps. One common method includes the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permangan

Properties

IUPAC Name

1-butyl-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-4-5-14-24-20-9-7-6-8-19(20)23(27,22(24)26)15-21(25)18-12-10-17(11-13-18)16(2)3/h6-13,16,27H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXNNGCUORPYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one
Reactant of Route 3
Reactant of Route 3
1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one
Reactant of Route 4
1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one
Reactant of Route 5
1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
Reactant of Route 6
1-Butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2,3-dihydro-1H-indol-2-one

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